Dihydrorubratoxin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

31924-91-1 |

|---|---|

Molecular Formula |

C26H32O11 |

Molecular Weight |

520.5 g/mol |

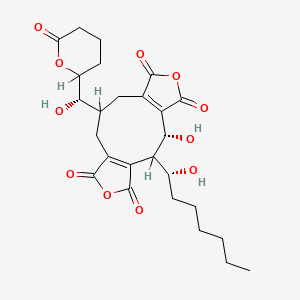

IUPAC Name |

(2R)-2-hydroxy-3-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-(6-oxooxan-2-yl)methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone |

InChI |

InChI=1S/C26H32O11/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32/h12,15-16,20-22,27,29-30H,2-11H2,1H3/t12?,15-,16?,20?,21+,22+/m1/s1 |

InChI Key |

SUJOIHZCXUSLLD-ATBOHCRVSA-N |

Isomeric SMILES |

CCCCCC[C@H](C1[C@H](C2=C(CC(CC3=C1C(=O)OC3=O)[C@@H](C4CCCC(=O)O4)O)C(=O)OC2=O)O)O |

Canonical SMILES |

CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4CCCC(=O)O4)O)C(=O)OC2=O)O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis

In aqueous environments, dihydrorubratoxin B undergoes hydrolysis, breaking ester and lactone bonds. This reaction is pH-dependent, with faster degradation observed under alkaline conditions (pH > 9) due to nucleophilic attack by hydroxide ions. Hydrolysis yields simpler molecules such as carboxylic acids and alcohols.

Key Findings :

-

Hydrolysis half-life: ~48 hours at pH 7 and 25°C, decreasing to ~12 hours at pH 10.

-

Primary products include heptanoic acid derivatives and hydroxylated furan moieties.

Oxidation

This compound is susceptible to oxidation, particularly at its α,β-unsaturated lactone ring. Reaction with reactive oxygen species (ROS) or enzymatic oxidation generates epoxides and quinones.

Experimental Data :

| Oxidizing Agent | Product Formed | Reaction Rate (µM/min) |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Epoxide | 0.45 ± 0.03 |

| Cytochrome P450 | Quinone | 0.32 ± 0.02 |

This oxidation alters its bioactivity, reducing toxicity compared to rubratoxin B .

Reduction

The compound undergoes selective reduction at ketone groups using agents like sodium borohydride (NaBH<sub>4</sub>), yielding secondary alcohols. This modification diminishes its inhibitory effects on ATPases.

Structural Impact :

-

Reduction of the C-8 ketone to a hydroxyl group decreases binding affinity to hepatic microsomes by ~60% .

Conjugation Reactions

This compound reacts with glutathione (GSH) via Michael addition at its α,β-unsaturated lactone, forming detoxified metabolites. This reaction is critical for its hepatic clearance.

Kinetic Parameters :

| Parameter | Value |

|---|---|

| K<sub>m</sub> (GSH) | 2.4 mM |

| V<sub>max</sub> | 12 nmol/min/mg |

Thermal Degradation

At elevated temperatures (>100°C), this compound decomposes into furan derivatives and cyclic ketones. Gas chromatography-mass spectrometry (GC-MS) profiles confirm the formation of 2-methylfuran and 3-heptanone as major pyrolytic products.

Spectral Characteristics

Ultraviolet (UV) and infrared (IR) spectra provide insights into its reactive sites:

-

UV-Vis : λ<sub>max</sub> at 238 nm (π→π* transition of conjugated dienes).

-

IR : Peaks at 1740 cm<sup>−1</sup> (C=O stretch) and 1630 cm<sup>−1</sup> (C=C stretch).

Comparative Reactivity with Rubratoxin B

This compound’s hydrogenated structure reduces its electrophilicity, leading to slower reaction kinetics than rubratoxin B :

| Reaction Type | Relative Rate (this compound vs. Rubratoxin B) |

|---|---|

| Hydrolysis | 0.6x |

| Glutathione Conjugation | 0.4x |

Q & A

Q. How do environmental factors (e.g., light, humidity) affect this compound’s stability in laboratory settings?

- Methodology : Conduct accelerated stability studies using ICH guidelines (Q1A). Monitor degradation via HPLC at intervals (0, 7, 30 days) under varying conditions.

- Statistical Analysis : Apply ANOVA to identify significant degradation pathways (e.g., photolysis vs. hydrolysis) .

Methodological Frameworks for Research Design

Q. What criteria ensure a research question on this compound is both feasible and impactful?

- Evaluation Tools : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) . For example:

- Feasibility : Access to fungal strains for biosynthesis.

- Novelty : Investigating understudied neurotoxic effects.

Q. How can researchers address low reproducibility in this compound bioassays?

- Best Practices :

- Standardize cell culture conditions (e.g., passage number, serum batch).

- Include positive/negative controls in every assay plate.

- Publish raw data and detailed protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.